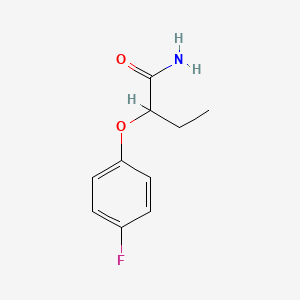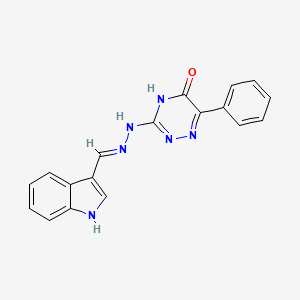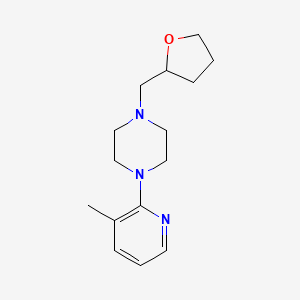![molecular formula C23H26N2O2 B6062595 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide, commonly known as MPHP, is a synthetic cathinone that has gained popularity in the research community for its potential applications in various scientific studies. MPHP belongs to the class of psychoactive substances that are used as research chemicals to investigate the biochemical and physiological effects of various compounds on the human body.
Mecanismo De Acción
The mechanism of action of MPHP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. MPHP has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. MPHP has also been shown to interact with other neurotransmitter systems such as serotonin and glutamate.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals. MPHP has been shown to have a high affinity for the dopamine transporter, which may contribute to its addictive potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on behavior and brain function. MPHP is also relatively easy to synthesize, which makes it more accessible for researchers. However, MPHP has several limitations as well. It has a short half-life and may require multiple doses to maintain its effects. MPHP also has a high potential for abuse and addiction, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on MPHP. One area of interest is the investigation of its effects on the immune system. MPHP has been shown to modulate immune function in animal studies, which may have implications for the treatment of inflammatory disorders. Another area of interest is the investigation of its effects on the cardiovascular system. MPHP has been shown to increase heart rate and blood pressure, which may have implications for the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of MPHP and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with 2-phenylethyl bromide to obtain MPHP. The synthesis of MPHP is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methcathinone and methylone. MPHP has been used in animal studies to investigate its effects on behavior, cognition, and brain function. It has also been used in vitro studies to investigate its effects on cellular signaling pathways and gene expression.
Propiedades
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-24(23(26)22-16-19-10-5-6-12-21(19)27-22)20-11-7-14-25(17-20)15-13-18-8-3-2-4-9-18/h2-6,8-10,12,16,20H,7,11,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMIFJLPKYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6062548.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6062554.png)

![2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062574.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B6062579.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![2-(3-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6062591.png)

